![molecular formula C22H30N4O6 B2809397 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate CAS No. 1351598-14-5](/img/structure/B2809397.png)

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

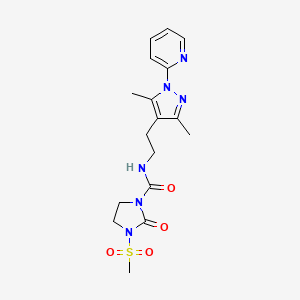

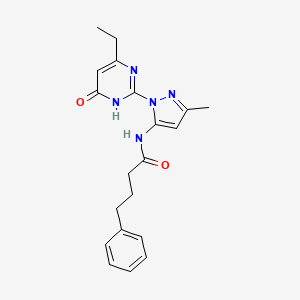

This compound is a complex organic molecule that contains several functional groups, including a benzimidazole group, a piperidine group, and a tetrahydrofuran group . These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzimidazole group is a fused ring system that contains a benzene ring and an imidazole ring . The piperidine ring is a six-membered ring with one nitrogen atom, and the tetrahydrofuran group is a five-membered ring containing one oxygen atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzimidazole derivatives are known to undergo a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación

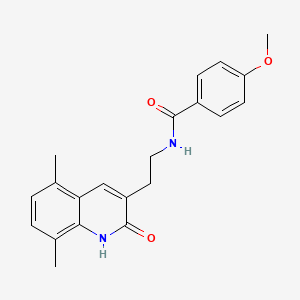

Anticancer Activity

A series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides, closely related to the queried compound, demonstrated significant in vitro anticancer activity against various human cancer cell lines. These compounds showed cell viability reduction and IC50 values comparable to the standard anti-cancer drug doxorubicin (Boddu et al., 2018). Another study on benzimidazole–thiazole derivatives, similar in structure, showed promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).

Antimicrobial and Antioxidant Properties

Compounds bearing benzimidazole moieties, like the requested chemical, have demonstrated potent antimicrobial and antioxidant activities. One study synthesized benzodiazepines with benzimidazole and indole moieties, which showed significant in-vitro antimicrobial activity and excellent antioxidant activity (Naraboli & Biradar, 2017). Another investigation into N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives revealed effective antimicrobial properties, particularly against fungi (Mokhtari & Pourabdollah, 2013).

Corrosion Inhibition

Benzimidazole derivatives, closely related to the specified compound, have been studied for their corrosion inhibition properties. A study focusing on the inhibitive action of benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid highlighted their effectiveness. These inhibitors showed high efficiency and mixed-type nature in their action (Yadav et al., 2016).

Synthetic Utility

The synthesis and use of similar benzimidazole compounds have been explored for various chemical applications. A study described a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach to synthesize functionalized benzimidazoimidazoles, demonstrating the synthetic utility of such compounds (Veltri et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2.C2H2O4/c25-20(21-12-17-4-3-11-26-17)14-23-9-7-16(8-10-23)13-24-15-22-18-5-1-2-6-19(18)24;3-1(4)2(5)6/h1-2,5-6,15-17H,3-4,7-14H2,(H,21,25);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKYVMYSXMUMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2809315.png)

![2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide](/img/structure/B2809317.png)

![N-butan-2-yl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2809318.png)

![2-({[3-methyl-1,3-thiazol-2(3H)-yliden]amino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2809319.png)

![N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2809325.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2809326.png)

![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-ethyloxime)](/img/structure/B2809332.png)

![9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2809333.png)